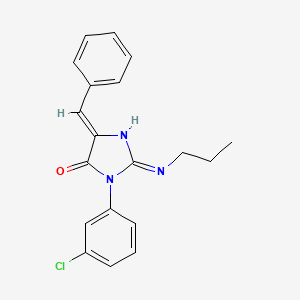![molecular formula C20H23N3O2S B13377596 (5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13377596.png)
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 5-(diethylamino)-2-hydroxybenzaldehyde with N,N-dimethylbenzene-1,4-diamine . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the Schiff base ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imino and thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines .
Scientific Research Applications
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as DNA and proteins. The compound binds to the grooves of the DNA double helix, potentially interfering with DNA replication and transcription . Additionally, it may interact with plasma proteins, enhancing its bioavailability and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
- 5-{[5-(diethylamino)-2-furyl]methylene}-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
5-{[5-(diethylamino)-2-furyl]methylene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of both diethylamino and dimethylphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H23N3O2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23N3O2S/c1-5-23(6-2)18-10-8-15(25-18)12-17-19(24)22-20(26-17)21-16-9-7-13(3)11-14(16)4/h7-12H,5-6H2,1-4H3,(H,21,22,24)/b17-12- |
InChI Key |
MMTIFRDUKBOOFA-ATVHPVEESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)C)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377516.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377517.png)
![3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B13377530.png)
![4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B13377537.png)
![2-{4-[(Z)-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13377546.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B13377554.png)

![(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377565.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377566.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13377582.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377588.png)
![(5Z)-2-(2,3-dichloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377593.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol](/img/structure/B13377601.png)
